2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-dimethylbenzoic acid
Description
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-dimethylbenzoic acid is an Fmoc-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc [(9H-fluoren-9-yl)methoxy carbonyl] group serves as a temporary protecting group for the amine functionality, enabling selective deprotection under mild basic conditions. The compound features a benzoic acid backbone substituted with methyl groups at the 3- and 5-positions, which confer steric hindrance and influence solubility and reactivity during peptide assembly.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,5-dimethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-14-11-15(2)22(20(12-14)23(26)27)25-24(28)29-13-21-18-9-5-3-7-16(18)17-8-4-6-10-19(17)21/h3-12,21H,13H2,1-2H3,(H,25,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJNVHVNGJMWLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fmoc Protection of Amino Group
The initial step involves protecting the amino group of 3,5-dimethylbenzoic acid derivatives with Fmoc-Cl, using base catalysis (e.g., DIPEA or PyBOP) in an organic solvent like DMF or DCM. This step ensures selective reactions at the aromatic ring without interference from the amino group.
Coupling of Fluorenylmethoxycarbonyl (Fmoc) Group
The protected amino benzoic acid is then coupled with fluoren-9-ylmethanol (or its derivatives) to form the carbamate linkage. This is typically achieved via carbodiimide-mediated coupling (e.g., DIC or PyBOP) in the presence of HOAt or HATU as activators, under controlled temperature (usually room temperature to 40°C).
- Reagents: Fmoc-Cl (3.5 equivalents), PyBOP (3.5 equivalents), DIPEA (7 equivalents)
- Solvent: DMF or DCM
- Temperature: Ambient or slightly elevated (~25-40°C)
- Time: 40 minutes to 1 hour
Yield Data:
Yields for this step are generally high (~85-92%), as reported in peptide synthesis literature.
Aromatic Substitution on the Benzoic Acid Core
Method Overview:
The aromatic ring, bearing methyl groups at positions 3 and 5, is functionalized through electrophilic or nucleophilic aromatic substitution, often involving nitration, halogenation, or amination, followed by subsequent transformations.
Nitration and Reduction
- Aromatic nitration using nitric acid or nitrating mixtures introduces nitro groups at specific positions, which are then reduced to amino groups via catalytic hydrogenation (using Pd/C or Pd(OH)₂ in methanol or tetrahydrofuran under hydrogen atmosphere).
- Hydrogenation with Pd/C (10%) in methanol at 50 psi for 2-3 hours yields amino derivatives with high efficiency (~82%).
Carbamate Formation
- The amino group is then reacted with methyl chloroformate or similar reagents to form the carbamate linkage, completing the protection step.
- Reagents: Methyl chloroformate (1.1 equivalents)
- Solvent: Tetrahydrofuran or dichloromethane
- Temperature: 0°C to room temperature
- Time: 1-2 hours
- Typically around 70-80%, depending on reaction optimization.
Final Assembly and Purification
The protected amino benzoic acid derivative is then coupled with the fluorenylmethoxycarbonyl group, followed by deprotection steps if necessary, to yield the target compound.
Purification Techniques
- Column chromatography (silica gel) with suitable eluents (e.g., ethyl acetate/hexanes)
- Recrystallization from ethanol or other solvents
Quality Control
- NMR spectroscopy to confirm structure
- HPLC to assess purity (>95%)
- Mass spectrometry for molecular weight confirmation
Data Table: Summary of Preparation Methods
| Step | Reagents | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Fmoc Protection | Fmoc-Cl, DIPEA | DMF/DCM | Room temp, 40 min | 85-92 | Selective amino protection |
| Aromatic Amination | Nitrobenzoic derivative, Pd/C | Methanol | Hydrogenation, 50 psi, 2-3h | 82 | Aromatic amino group formation |
| Carbamate Formation | Methyl chloroformate | THF | 0°C to room temp, 1-2h | 70-80 | Final carbamate linkage |
Research Findings and Notes
- The synthesis of fluorenyl-protected amino benzoic acids is well-established in peptide chemistry, with high yields and reproducibility when using carbodiimide coupling agents and proper protection strategies.
- Aromatic substitution on methylated benzoic acids is efficiently achieved via nitration followed by catalytic hydrogenation, with yields exceeding 80% in optimized conditions.
- The use of solid-phase synthesis techniques allows for scalable and automated preparation, especially relevant for peptide-based compounds.
- The final compound's purity and structural integrity are confirmed through NMR, MS, and HPLC, aligning with standards for pharmaceutical intermediates.
Chemical Reactions Analysis
Types of Reactions: 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-dimethylbenzoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.
Substitution Reactions: The aromatic ring of the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide.
Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt).
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Deprotected Amino Acid: 2-amino-3,5-dimethylbenzoic acid.
Peptide Conjugates: Peptides with this compound incorporated into their sequence.
Substituted Derivatives: Aromatic compounds with various substituents on the benzene ring.
Scientific Research Applications
Chemistry: 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-dimethylbenzoic acid is extensively used in solid-phase peptide synthesis (SPPS) to protect the amino group during the stepwise assembly of peptides. It ensures the selective formation of peptide bonds and prevents unwanted side reactions .
Biology: In biological research, this compound is used to synthesize peptide-based probes and inhibitors. These peptides can be used to study protein-protein interactions, enzyme activity, and cellular signaling pathways .
Medicine: this compound is employed in the development of peptide-based therapeutics. These therapeutics can target specific proteins or receptors, offering potential treatments for various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and coatings. These materials have applications in drug delivery, diagnostics, and biotechnology .
Mechanism of Action
The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-dimethylbenzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group prevents the amino group from participating in unwanted reactions during the synthesis process. Upon deprotection, the free amino group can form peptide bonds with carboxyl groups of other amino acids, facilitating the assembly of peptide chains .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-dimethylbenzoic acid with structurally related Fmoc-protected derivatives, emphasizing molecular features, applications, and safety profiles.
Structural and Functional Comparison
*Estimated based on structural analogy to compounds in and .
Key Observations:
- Solubility and Reactivity: The dimethoxyphenoxy-pentanoic acid spacer in enhances hydrophilicity and flexibility, contrasting with the hydrophobic aromatic core of the target compound.
Research and Industrial Relevance
- The target compound’s methyl-substituted aromatic core may improve peptide stability in hydrophobic environments (e.g., membrane-bound targets) compared to polar derivatives like 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid ().
- In contrast, fluorinated analogs () are preferred for PET tracers or therapeutics requiring enhanced bioavailability .
Biological Activity
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-dimethylbenzoic acid, commonly referred to as Fmoc-DMBA, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its effects on cancer cell lines, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H22N2O5
- Molecular Weight : 430.46 g/mol
- CAS Number : 1217610-39-3
- IUPAC Name : (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-carbamoylphenyl)propanoic acid
Biological Activity Overview
Fmoc-DMBA has been studied for its cytotoxic effects against various cancer cell lines. Research indicates that it may inhibit cell proliferation and induce apoptosis through various pathways.
Cytotoxicity Studies
Recent studies have demonstrated that Fmoc-DMBA exhibits significant cytotoxic activity against colorectal cancer cell lines, including HCT116 and Caco-2. The half-maximal inhibitory concentration (IC50) values observed were approximately:
- HCT116 : 0.33 μM
- Caco-2 : 0.51 μM
These values indicate a potent effect compared to standard chemotherapy agents like 5-fluorouracil (5-Fu), which showed minimal activity at similar concentrations .
The mechanisms behind the biological activity of Fmoc-DMBA are multifaceted:
- Cell Cycle Arrest : Fmoc-DMBA has been shown to induce G2/M phase arrest in treated cells, effectively halting their proliferation.
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells, as evidenced by increased markers of apoptotic activity .
- Reactive Oxygen Species (ROS) Production : Treatment with Fmoc-DMBA leads to elevated levels of ROS, contributing to oxidative stress and subsequent cellular damage.
- Mitochondrial Dysfunction : Fmoc-DMBA reduces mitochondrial membrane potential, a key indicator of mitochondrial health and function .
Study 1: In Vitro Analysis on Colorectal Cancer Cells
A detailed study evaluated the effects of Fmoc-DMBA on HCT116 and Caco-2 cells over various treatment durations (24, 48, and 72 hours). The results indicated:
- Significant reduction in cell viability.
- Induction of apoptosis was confirmed through flow cytometry analysis.
Study 2: Mechanistic Insights into Cell Cycle Regulation
Another investigation focused on the molecular pathways influenced by Fmoc-DMBA. The findings suggested that it modulates key proteins involved in the cell cycle and apoptosis, particularly affecting the PI3K/AKT signaling pathway .
Data Summary Table
| Parameter | HCT116 | Caco-2 |
|---|---|---|
| IC50 (μM) | 0.33 | 0.51 |
| Cell Cycle Phase Arrest | G2/M | G2/M |
| Apoptosis Induction | Yes | Yes |
| ROS Production | Increased | Increased |
| Mitochondrial Potential Change | Decreased | Decreased |
Q & A
Q. What are the recommended synthetic strategies for preparing 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-dimethylbenzoic acid?
- Methodological Answer : The synthesis typically involves sequential protection and coupling reactions. For example:
Fmoc Protection : Introduce the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group to the amino functionality using Fmoc-Cl or Fmoc-OSu in anhydrous DMF or dichloromethane (DCM) under inert atmosphere .
Carboxylic Acid Activation : Activate the benzoic acid moiety using carbodiimides (e.g., DCC or EDC) with coupling agents like HOBt to facilitate amide bond formation .
Deprotection : Remove the Fmoc group using 20% piperidine in DMF, followed by purification via reversed-phase HPLC or column chromatography .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Refer to safety data sheets (SDS) for hazard guidance:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315/H319) .
- Ventilation : Use fume hoods to mitigate inhalation risks (GHS H335) due to potential respiratory irritation .
- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and avoid aqueous runoff to prevent environmental contamination .
Advanced Research Questions
Q. How can reaction yields be optimized during the coupling of the Fmoc-protected intermediate?
- Methodological Answer : Optimize solvent polarity, temperature, and catalyst loading:
- Solvent Selection : Use DCM for non-polar intermediates or DMF for polar substrates to enhance solubility .
- Temperature Control : Maintain 0–4°C during carbodiimide-mediated coupling to minimize side reactions (e.g., racemization) .
- Catalyst Screening : Test additives like DMAP or HOAt to improve coupling efficiency for sterically hindered amines .
- Yield Analysis : Compare yields via HPLC quantification (C18 column, acetonitrile/water gradient) and adjust stoichiometry empirically .
Q. How do structural modifications (e.g., 3,5-dimethyl substitution) influence biological activity?
- Methodological Answer : The 3,5-dimethylphenyl group enhances lipophilicity, impacting pharmacokinetics and target binding:
- LogP Analysis : Measure partition coefficients (e.g., shake-flask method) to quantify hydrophobicity .
- Biological Assays : Screen against target proteins (e.g., kinases or GPCRs) using SPR or fluorescence polarization to correlate structure-activity relationships (SAR) .
- Molecular Dynamics (MD) : Simulate docking interactions to predict binding affinity changes due to steric effects from methyl groups .
Q. How should researchers address discrepancies in 1^11H NMR data during characterization?
- Methodological Answer : Contradictions may arise from tautomerism, residual solvents, or diastereomers:
Sample Purity : Re-purify via preparative HPLC (≥95% purity) to eliminate impurities .
Solvent Effects : Record spectra in deuterated DMSO or CDCl₃ and compare with literature data for Fmoc derivatives (e.g., δ 4.2–4.4 ppm for –CH₂– in Fmoc) .
Advanced Techniques : Use C NMR or 2D NMR (e.g., HSQC) to resolve overlapping signals .
Q. What strategies mitigate decomposition during long-term storage?
- Methodological Answer : Stability is influenced by moisture and temperature:
- Storage Conditions : Store at –20°C in amber vials under argon to prevent Fmoc group hydrolysis .
- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC to identify degradation products (e.g., free amine or benzoic acid) .
- Lyophilization : For hygroscopic batches, lyophilize and store with desiccants (e.g., silica gel) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
